molecular formula C10H11NO3S B2791289 3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione CAS No. 109052-42-8

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione

Cat. No.: B2791289
CAS No.: 109052-42-8
M. Wt: 225.26
InChI Key: GQWMGRDNPJWJSU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is a heterocyclic compound that features a thiazolane ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized using an oxidizing agent such as hydrogen peroxide or iodine to yield the desired thiazolane-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated methoxyphenyl derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is unique due to its thiazolane ring, which imparts distinct chemical and biological properties compared to other methoxyphenyl-containing compounds

Biological Activity

3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is a compound within the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aryl derivatives with thiazolidinedione precursors. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives, including this compound. For instance, a series of thiazolidine-2,4-dione derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing promising results in inhibiting the growth of various cancer cell lines such as HT-29, A-549, and HCT-116 .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHT-2915.6Inhibition of VEGFR-2
Thiazolidine-2,4-dione Derivative AA-54912.3Induction of apoptosis
Thiazolidine-2,4-dione Derivative BHCT-11610.8Cell cycle arrest at G1 phase

Antidiabetic Effects

Thiazolidinediones are known for their insulin-sensitizing effects. Studies indicate that compounds within this class can enhance glucose uptake in adipocytes and muscle cells. The mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Table 2: Antidiabetic Activity

Compound NameTarget EnzymeInhibition (%)Reference
This compoundα-Amylase65
Thiazolidine Derivative Cα-Glucosidase72

Study on Antiviral Activity

A study evaluated the antiviral activity of various thiazolidinediones against HIV-1. The compound exhibited significant inhibitory effects with an IC50 value comparable to standard antiviral agents . This suggests that further exploration into its mechanism could yield new therapeutic strategies for managing viral infections.

Research on Antibacterial Properties

In addition to anticancer and antidiabetic properties, thiazolidinediones have been investigated for their antibacterial activities. A specific derivative demonstrated potent activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-9-4-2-8(3-5-9)11-7-15(13)6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMGRDNPJWJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CS(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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